4-methoxy-N-(3-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
4-methoxy-N-(3-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring, methoxy group, and carboxamide functionality. Its molecular formula is C19H17N3O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate hydrazine derivatives with diketones, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(3-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-methoxy-N-(3-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a drug candidate.
Medicine: Research into its pharmacological properties may reveal therapeutic uses, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(3-methylphenyl)benzamide
- 4-methoxy-N-(3-methylphenyl)-3-nitrobenzamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
4-methoxy-N-(3-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and the pyridazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill.
Properties
IUPAC Name |
4-methoxy-N-(3-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-7-6-8-14(11-13)20-19(24)18-16(25-2)12-17(23)22(21-18)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPKNBISKNRXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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